molecular formula C20H23NO5S2 B2563073 ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 895445-68-8

ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2563073
CAS No.: 895445-68-8
M. Wt: 421.53
InChI Key: JVWHOILLQVZSSN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based derivative featuring a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 3-tosylpropanamido moiety at position 2. The compound is synthesized via functionalization of the precursor ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (compound 1), which is prepared by reacting cyclopentanone, sulfur, and ethyl cyanoacetate in ethanol . The amino group at position 2 undergoes nucleophilic substitution or condensation reactions with acyl chlorides (e.g., tosylpropanoyl chloride) to introduce diverse substituents .

The structural uniqueness of this compound lies in the tosyl group (p-toluenesulfonyl), which imparts electron-withdrawing properties and enhances stability. Its cyclopenta[b]thiophene core contributes to aromaticity and planar geometry, facilitating π-π stacking interactions in biological or crystalline environments .

Properties

IUPAC Name

ethyl 2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-3-26-20(23)18-15-5-4-6-16(15)27-19(18)21-17(22)11-12-28(24,25)14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWHOILLQVZSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a thiophene derivative with an appropriate amine and tosyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .

Mechanism of Action

The mechanism of action of ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with the 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate scaffold exhibit structural and functional diversity based on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cyclopenta[b]thiophene Derivatives

Compound Name Ester Group Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Activities Source
Ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Ethyl 3-Tosylpropanamido ~437.5* Enhanced stability (tosyl group) Synthetic
Methyl 2-(3-phenylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Methyl 3-Phenylpropanamido 327.4 Lipophilic (phenyl group)
Methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Methyl 3-Chloropropanoylamino 287.8 Electrophilic reactivity (Cl substituent)
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Ethyl 3-Phenylthioureido 391.5 Antifungal/antibacterial activity
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Ethyl 4-Phenylbenzoylamino 391.5 Steric hindrance (bulky aryl group)

*Calculated based on molecular formula C21H23NO5S2.

Key Observations :

Methyl esters (e.g., ) may offer faster metabolic clearance due to smaller size.

Substituent Effects: Tosylpropanamido Group: The sulfonyl group in the target compound enhances thermal stability and may participate in hydrogen bonding or sulfonamide-based interactions in biological targets . Chloropropanoylamino Group (): The electron-withdrawing chlorine atom increases electrophilicity, favoring nucleophilic substitution reactions. Phenylthioureido Group (): The thiourea moiety confers antifungal/antibacterial activity via metal chelation or enzyme inhibition.

Bulky substituents (e.g., 4-phenylbenzoylamino in ) may reduce bioavailability but improve target specificity.

Crystallographic Data :

  • Derivatives like ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () form hydrogen-bonded dimers in crystal lattices, stabilizing the solid-state structure. The target compound likely adopts similar packing motifs due to its sulfonamide group.

Biological Activity

Ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : 251.30 g/mol
  • CAS Number : 300826-11-3

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the cyclopenta[b]thiophene scaffold. For instance, derivatives of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have shown promising results in inducing apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. This leads to cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses which demonstrated an increase in cells arrested at this phase when treated with the compound .
  • Case Studies :
    • In vitro studies on MCF-7 breast cancer cells demonstrated that compounds with similar structures exhibited IC50 values ranging from 23.2 μM to 49.9 μM, indicating moderate to high potency against tumor cells .
    • A study reported that treatment with related compounds significantly improved hematological parameters in tumor-bearing mice, suggesting a reduction in chemotherapy-induced myelosuppression .

Cytotoxicity and Selectivity

The selectivity of this compound towards cancer cells versus normal cells is crucial for its therapeutic application.

  • Cytotoxicity Testing :
    • Cytotoxicity assessments using human monocytic THP-1 cells revealed that related compounds exhibited IC50 values around 6.2 μM, demonstrating effective targeting of malignant cells while sparing normal cells .

Data Tables

Activity IC50 (μM) Cell Line Reference
Antitumor23.2 - 49.9MCF-7
Cytotoxicity6.2THP-1 (monocytic)
Improvement in RBC countNot specifiedTumor-bearing mice

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives and appropriate electrophiles. For example:
  • Condensation with isothiocyanates : React 2-amino-thiophene derivatives with phenyl isothiocyanate under reflux conditions in ethanol, catalyzed by acetic acid (5 hours, monitored via TLC) .
  • Tosylpropanamido incorporation : Introduce the tosylpropanamido group through nucleophilic substitution or coupling reactions, ensuring anhydrous conditions to avoid hydrolysis of the tosyl moiety.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
  • Ventilation : Use fume hoods to mitigate respiratory exposure (Specific Target Organ Toxicity-STOT, Respiratory System) .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste, avoiding release into waterways due to potential ecotoxicity .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (used for structurally analogous thioureido-thiophene derivatives) .
  • Spectroscopy : Employ 1^1H/13^13C NMR to verify substituent integration and FT-IR for functional group analysis (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}).
  • Chromatography : Monitor reaction progress using TLC with UV visualization or HPLC for purity assessment .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis yield of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error approaches:
  • Variables : Test factors like temperature, solvent polarity, and catalyst concentration using a factorial design .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., reflux time vs. acetic acid catalyst loading) .
  • Validation : Replicate high-yield conditions (≥95% purity) and analyze via LC-MS to confirm reproducibility .

Q. What computational strategies can predict reaction pathways for derivatizing this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) and reaction path search algorithms:
  • Transition State Analysis : Simulate energy barriers for derivatization reactions (e.g., nucleophilic substitution at the tosyl group) .
  • Machine Learning : Train models on PubChem data to predict feasible substituents for the thiophene core (e.g., halogenation or oxidation sites) .
  • In Silico Screening : Prioritize derivatives with docking studies for target binding (e.g., antifungal or antibacterial activity, as seen in analogous thioureido-thiophenes) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR chemical shifts with computed values (GIAO-DFT) to identify discrepancies caused by solvent effects or dynamic motion .
  • Purity Checks : Re-crystallize the compound and re-run XRD to rule out polymorphic interference .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility that may obscure spectral assignments .

Q. What strategies enable selective functionalization of the thiophene ring for SAR studies?

  • Methodological Answer :
  • Electrophilic Substitution : Target the electron-rich thiophene ring with halogenation (e.g., Br2_2/FeCl3_3) or nitration (HNO3_3/H2_2SO4_4) .
  • Reductive Amination : Introduce amino groups via catalytic hydrogenation of nitro intermediates (Pd/C, H2_2) .
  • Protection/Deprotection : Temporarily block the tosylpropanamido group with tert-butoxycarbonyl (BOC) to direct reactivity to the thiophene core .

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